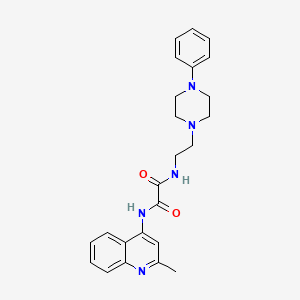

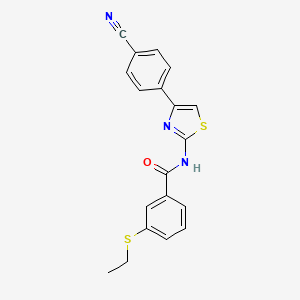

N1-(2-methylquinolin-4-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(2-methylquinolin-4-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a piperazine ring, and an oxalamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

Quinolines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The reactivity of this specific compound would depend on the exact structure and the conditions of the reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique

Orexin Receptors and Sleep Regulation

Research on orexin receptors, which play a crucial role in the maintenance of wakefulness, has shown the potential therapeutic implications of compounds targeting these receptors for sleep disorders. One study demonstrates how selective antagonism of orexin-2 receptors (OX2R) can promote sleep without the hypnotic effects typically associated with dual orexin receptor antagonists, suggesting a nuanced approach to sleep modulation (Dugovic et al., 2009).

Corrosion Inhibition

In the field of material science, specifically corrosion inhibition, newly synthesized analogs of 8-hydroxyquinoline have been evaluated for their effectiveness in protecting C22E steel in acidic environments. These studies provide insights into the relationship between molecular structure and corrosion inhibition efficiency, offering a pathway for the development of more efficient corrosion inhibitors (About et al., 2020).

ABCB1 Inhibitors and Biological Properties

The exploration of ABCB1 inhibitors, which are crucial for cancer therapy due to their role in drug resistance, has led to the synthesis of compounds featuring various basic side-chains. These compounds demonstrate significant biological properties, including potential applications in overcoming drug-resistant cancers (Colabufo et al., 2008).

P2X7 Receptor Antagonists

Compounds acting as antagonists for the P2X7 receptor, which is implicated in inflammation and pain, highlight the potential for developing targeted therapies for inflammatory diseases. Research into the selectivity of these antagonists for human versus rat receptor homologues provides a basis for more tailored pharmacological interventions (Humphreys et al., 1998).

Antimicrobial Agents

The synthesis and characterization of new quinazolines with potential antimicrobial properties have been reported. These compounds have shown effectiveness against various bacteria and fungi, offering a route to new treatments for infectious diseases (Desai et al., 2007).

Stress-Induced Hyperarousal

Selective orexin-1 receptor antagonists have been investigated for their ability to attenuate stress-induced hyperarousal without inducing the hypnotic effects associated with broader orexin receptor antagonism. This suggests potential applications in treating anxiety and stress-related disorders without compromising wakefulness (Bonaventure et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-18-17-22(20-9-5-6-10-21(20)26-18)27-24(31)23(30)25-11-12-28-13-15-29(16-14-28)19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3,(H,25,30)(H,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNMISMRABDMNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)

![Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2738027.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2738028.png)

![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)

![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)

![N-cyclopentyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2738044.png)

![7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2738046.png)

![N-(4-methoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2738047.png)